molecular formula C19H18N4O2 B5730537 N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide

N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide

Cat. No. B5730537
M. Wt: 334.4 g/mol
InChI Key: ZHEXWBVSNDOUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[4-(acetylamino)phenyl]-1-phenyl-1H-pyrazol-5-yl}acetamide, commonly known as NAPA, is a chemical compound that has gained significant attention in the scientific community due to its promising potential in various research applications.

Mechanism of Action

NAPA exerts its effects through the inhibition of various enzymes and signaling pathways. One of the primary targets of NAPA is the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. NAPA has been shown to inhibit the activation of NF-κB, leading to reduced inflammation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
NAPA has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, NAPA has been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress-related damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of NAPA is its relatively low toxicity, making it a potentially safer alternative to other chemotherapeutic agents. Additionally, NAPA has been shown to have good stability and solubility in various solvents, making it easy to work with in the laboratory. However, one limitation of NAPA is its relatively low potency, which may limit its effectiveness in certain research applications.

Future Directions

There are several future directions for research on NAPA. One area of interest is its potential use in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further research is needed to elucidate the exact mechanism of action of NAPA and its potential targets. Finally, there is potential for the development of novel derivatives of NAPA with increased potency and efficacy.

Synthesis Methods

NAPA can be synthesized using a variety of methods, including the reaction of 4-aminoacetophenone with phenyl hydrazine, followed by acetylation with acetic anhydride. Another method involves the reaction of 4-acetylaminobenzophenone with phenyl hydrazine, followed by cyclization with acetic anhydride. Both methods result in the formation of NAPA as a yellow crystalline solid.

Scientific Research Applications

NAPA has been extensively studied for its potential use in various research applications. One of the most promising areas of research is its use in cancer treatment. NAPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, NAPA has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

N-[4-(5-acetamido-1-phenylpyrazol-3-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13(24)20-16-10-8-15(9-11-16)18-12-19(21-14(2)25)23(22-18)17-6-4-3-5-7-17/h3-12H,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEXWBVSNDOUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(5-acetamido-1-phenylpyrazol-3-yl)phenyl]acetamide

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